4-(2-Methoxyethyl)phenyl 3-piperidinyl ether

Vue d'ensemble

Description

4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxyethyl group and a piperidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

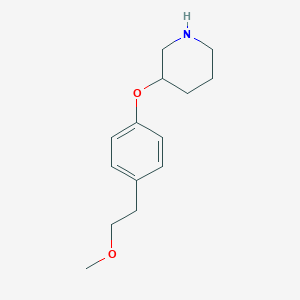

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H21NO2

- Molecular Weight: 249.34 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenyl ethers have been shown to inhibit the growth of various bacterial strains. The presence of the piperidine ring enhances the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Anti-inflammatory Properties

Studies have demonstrated that compounds with piperidine structures often exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of similar phenyl ether derivatives has been documented, particularly in their ability to inhibit cancer cell proliferation and induce apoptosis. The interaction of the compound with specific molecular targets, such as receptors involved in cell signaling pathways, could lead to significant anticancer effects. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown promising results in preclinical studies .

Study on Anticancer Activity

A study investigated the effects of a series of piperidine derivatives on cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced antiproliferative activity against breast cancer cells (MDA-MB-231). The study highlighted that compounds with methoxy substituents exhibited improved binding affinity to target proteins involved in tumor growth regulation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | 0.38 | EGFR Inhibition |

| Compound B | MDA-MB-231 | 1.22 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of various phenyl ethers against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the alkyl chain length and functional groups significantly affected antimicrobial potency. It was suggested that further investigations into similar compounds could yield effective antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Uses:

- Neurological Disorders: Research has indicated that compounds similar to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether may exhibit neuroprotective properties. Studies have shown that piperidine derivatives can be effective in treating conditions such as epilepsy and depression by modulating neurotransmitter systems, particularly through their interaction with dopamine and serotonin receptors .

- Antidepressant Activity: There is evidence suggesting that derivatives of this compound could serve as potential antidepressants by influencing serotonin transporter activity, which is crucial for mood regulation .

Pharmacological Studies

Mechanism of Action:

- The pharmacodynamics of this compound involve its ability to interact with various receptors in the central nervous system. This interaction can lead to modulation of synaptic transmission, which is beneficial in the treatment of mood disorders and anxiety .

- Binding Affinity: Studies on similar compounds have indicated that modifications to the piperidine structure can significantly alter binding affinities to dopamine and serotonin transporters, providing insights into how structural variations can optimize therapeutic effects .

Chemical Intermediate in Synthesis

Role in Organic Synthesis:

- This compound can act as a versatile intermediate in the synthesis of more complex organic molecules. Its ether functionality allows for further chemical modifications, making it a valuable building block in medicinal chemistry .

- Synthesis of Novel Compounds: The compound can be used to synthesize new piperazine or piperidine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles compared to existing drugs .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-10-8-12-4-6-13(7-5-12)17-14-3-2-9-15-11-14/h4-7,14-15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFBTXQVKXUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.